1-(4-Fluorobutyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in the ring structure. This specific compound has a fluorobutyl group attached to the pyrazole ring, which can impart unique chemical properties and potential biological activities. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
The compound is classified as an organic chemical and falls under the category of heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 171.22 g/mol. The IUPAC name for this compound is 1-(4-fluorobutyl)-1H-pyrazol-4-amine, indicating its structural features, including the fluorobutyl substituent and the amine functional group.
The synthesis of 1-(4-fluorobutyl)-1H-pyrazol-4-amine typically involves several key steps:
These synthetic routes are critical for producing the desired compound with high purity and yield while minimizing by-products.
The molecular structure of 1-(4-fluorobutyl)-1H-pyrazol-4-amine can be represented with its canonical SMILES notation as CC1=CC(=NN1CCCCF)N
. The InChI representation is provided as InChI=1S/C8H14FN3/c1-7-6-8(10)11-12(7)5-3-2-4-9/h6H,2-5H2,1H3,(H2,10,11)
.
The structure indicates a planar arrangement typical of pyrazole derivatives, which may contribute to its biological activity through interactions with various biological targets.
1-(4-Fluorobutyl)-1H-pyrazol-4-amine can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 1-(4-fluorobutyl)-1H-pyrazol-4-amine largely depends on its interactions at the molecular level with biological targets. Pyrazole derivatives often exhibit biological activities such as antimicrobial and anti-inflammatory effects. The exact mechanism may involve:
Data on specific pathways affected by this compound would require further empirical studies to elucidate detailed mechanisms.
The physical and chemical properties of 1-(4-fluorobutyl)-1H-pyrazol-4-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 171.22 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties influence how the compound behaves in different environments and its applicability in various fields.
1-(4-Fluorobutyl)-1H-pyrazol-4-amine has several scientific applications:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8